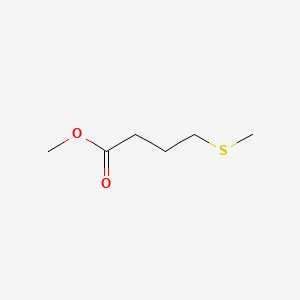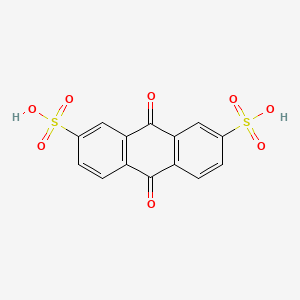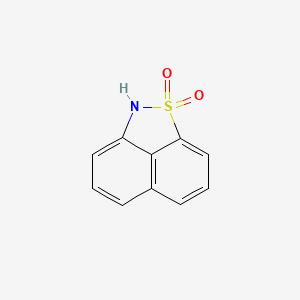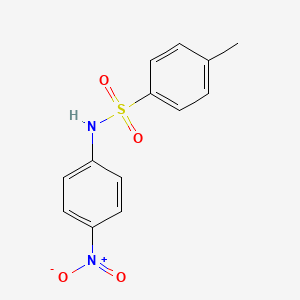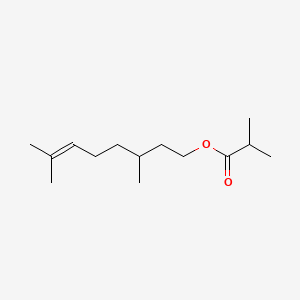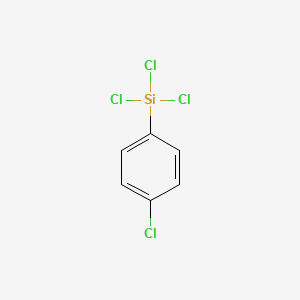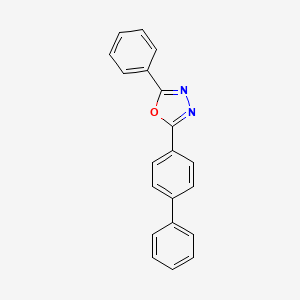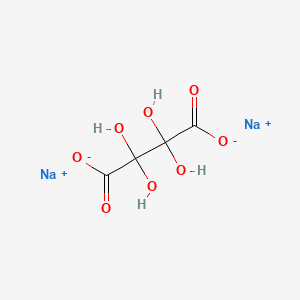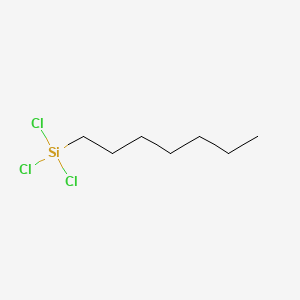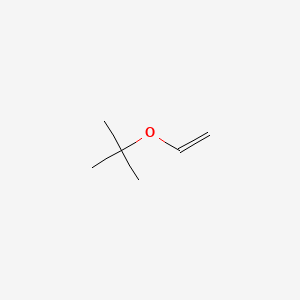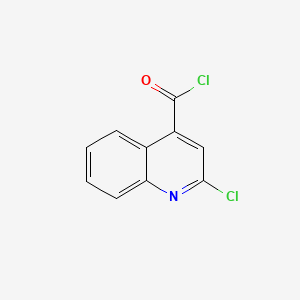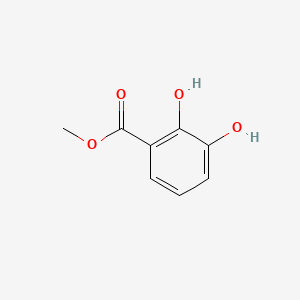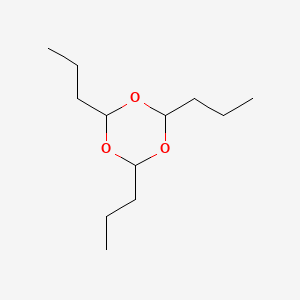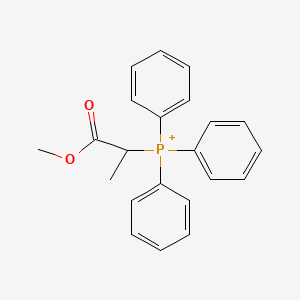
Methyl 2-(triphenylphosphoranyl)propanoate
Vue d'ensemble
Description
Methyl 2-(triphenylphosphoranyl)propanoate is a chemical compound with the molecular formula C22H23O2P . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Methyl 2-(triphenylphosphoranyl)propanoate is 350.39 . The exact structure can be found in the MOL file with the MDL Number MFCD09842894 .Applications De Recherche Scientifique
Production of Methyl Propanoate
Specific Scientific Field
This application falls under the field of Chemical Engineering and Industrial Chemistry .
Summary of the Application
“Methyl 2-(triphenylphosphoranyl)propanoate” is used as a catalyst in the production of methyl propanoate via the methoxycarbonylation of ethene .
Methods of Application
The method involves the use of a zero valent palladium complex L2Pd(dba) as a catalyst. The complex is capable of converting ethene, CO and MeOH to methyl propanoate at a rate of 50,000 mol of product per mol of catalyst per hour with a selectivity of 99.98% . The reaction conditions are very mild (80 °C and 10 atm combined pressure of ethene and CO) .
Results or Outcomes
The catalyst has shown exceptional activity, selectivity and stability as ligands for methyl propanoate production . It has been operated under steady state conditions for extended periods, giving total turnover numbers on palladium in excess of 100,000 .
Photostabilization of Poly (methyl methacrylate)
Specific Scientific Field
This application is in the field of Polymer Chemistry and Material Science .
Summary of the Application
“Methyl 2-(triphenylphosphoranyl)propanoate” is used in the photostabilization of poly (methyl methacrylate) (PMMA) films .
Methods of Application
PMMA films containing 2- (6-methoxynaphthalen-2-yl)propanoate and Sn (II), Ni (II), Zn (II) and Cu (II) complexes are produced by the casting method using chloroform . The photostabilization activities of the compounds are determined by monitoring the hydroxyl index with irradiation time .
Results or Outcomes
The rate of photostabilization for PMMA in the presence of the additives was found to follow the order NiL 2 > CuL 2 > ZnL 2 > SnL 2 (L, ligand) . Depending on the structure of the additive, several mechanisms are suggested .
Production of Poly (methyl 2-methylpropenoate)
Summary of the Application
“Methyl 2-(triphenylphosphoranyl)propanoate” is used in the production of poly (methyl 2-methylpropenoate), also known as polymethyl methacrylate or PMMA . PMMA is one of the best known polymers, used widely under trade names such as Lucite, Perspex and Altuglas .
Methods of Application
The monomer is the methyl ester of 2-methylpropenoic acid, methyl 2-methylpropenoate (methyl methacrylate). The monomer is made from propanone by a sequence of steps which begins by reacting propanone with hydrogen cyanide .
Results or Outcomes
PMMA is used in baths and other sanitary ware, which along with illuminated signs, is the largest use of the polymer. High molecular mass cast sheet (Perspex) is also used as a lightweight replacement for glass. Lower molecular mass products, made by suspension or solution polymerization (Diakon), are used in car lights and domestic lighting .
Use in Esters
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“Methyl 2-(triphenylphosphoranyl)propanoate” is used in the formation of esters . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Methods of Application
The esters are formed by replacing the -ic ending of the parent acid with the suffix -ate . The group name of the alkyl or aryl portion is given first and is followed by the name of the acid portion .
Results or Outcomes
Esters occur widely in nature and generally have pleasant odors. They are often responsible for the characteristic fragrances of fruits and flowers. Both natural and synthetic esters are used in perfumes and as flavoring agents .
Production of Methyl Methacrylate
Summary of the Application
“Methyl 2-(triphenylphosphoranyl)propanoate” is used in the production of methyl methacrylate, which is an important precursor for polymethyl methacrylates .
Methods of Application
Methyl propionate can be prepared by esterification of propionic acid with methanol. Industrially, it is prepared by carboalkoxylation, i.e., the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst .
Results or Outcomes
Methyl methacrylate is used as a solvent for cellulose nitrate and lacquers, and as a raw material for the production of paints, varnishes and other chemicals . Due to its fruity smell and taste, it is also used in fragrances and flavoring .
Use in Firefighting Measures
Specific Scientific Field
This application is in the field of Safety and Firefighting .
Summary of the Application
“Methyl 2-(triphenylphosphoranyl)propanoate” can be used in firefighting measures .
Methods of Application
In case of a fire, dry chemical, carbon dioxide or alcohol-resistant foam can be used to extinguish the fire .
Results or Outcomes
The use of these substances can help control and extinguish fires effectively .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWCABWAYWMDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(triphenylphosphoranyl)propanoate | |
CAS RN |
2689-62-5 | |
| Record name | Methyl 2-(triphenylphosphoranyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




